L-Alanyl-L-Tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

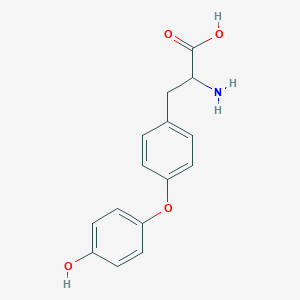

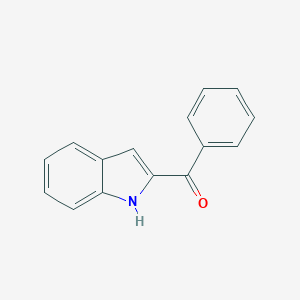

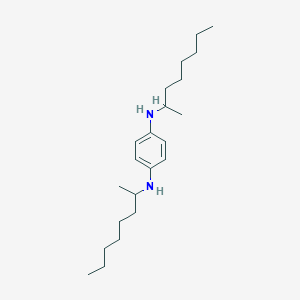

L-Alanyl-L-tryptophan is a dipeptide composed of the amino acids L-alanine and L-tryptophanThe compound has the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol .

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-tryptophan has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide bond formation and stability.

Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Research explores its potential therapeutic effects, including its role in modulating immune responses and as a precursor for neurotransmitter synthesis.

Industry: It is used in the production of pharmaceuticals and as a nutritional supplement

Wirkmechanismus

Target of Action

L-Alanyl-L-tryptophan, also known as Ala-Trp, is a dipeptide composed of the amino acids alanine and tryptophan . The primary targets of this compound are likely to be related to the metabolic pathways of its constituent amino acids, L-alanine and L-tryptophan .

Mode of Action

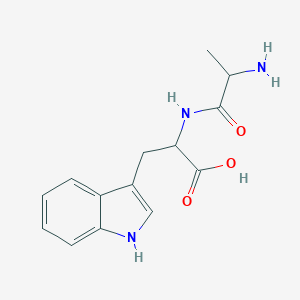

L-tryptophan is an essential amino acid that undergoes extensive metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms . L-alanine, on the other hand, can spare glutamine metabolism for high-demand tissues under inflammatory and/or highly catabolic situations .

Biochemical Pathways

L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target . The metabolism of L-alanine is also crucial, particularly in the context of glutamine metabolism .

Pharmacokinetics

The pharmacokinetics of l-tryptophan have been extensively studied . L-tryptophan is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to the effects of its constituent amino acids. L-tryptophan is involved in the synthesis of serotonin, a neurotransmitter that plays a key role in mood regulation . L-alanine, on the other hand, can influence glutamine metabolism, which is crucial for various cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-tryptophan . Additionally, the availability of L-alanine can influence the metabolism of glutamine .

Biochemische Analyse

Biochemical Properties

L-Alanyl-L-tryptophan plays a significant role in biochemical reactions, particularly in protein synthesis and metabolic pathways. It interacts with various enzymes and proteins, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan . These interactions are essential for the synthesis of serotonin and kynurenine, which are critical for maintaining physiological functions such as mood regulation and immune response .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of natural killer cells, enhancing their cytolytic activity against tumor cells . Additionally, this compound affects the expression of heat shock proteins, which play a role in cellular stress responses and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, such as tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin . This binding interaction is crucial for the regulation of neurotransmitter levels in the brain. Furthermore, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to this compound has been observed to affect cellular functions, including alterations in metabolic activity and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance immune responses and improve cognitive functions . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic processes and potential neurotoxicity . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan to its metabolites . These interactions influence metabolic flux and the levels of various metabolites, impacting physiological functions such as mood regulation and immune response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The high-affinity tryptophan uptake transport system plays a crucial role in its cellular uptake . This system ensures the efficient transport of this compound into cells, where it can exert its biochemical effects. Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is directed by specific targeting signals and post-translational modifications, which ensure that this compound reaches its intended cellular compartments . The subcellular distribution of this compound influences its interactions with other biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Alanyl-L-tryptophan can be synthesized through chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis. The chemical synthesis involves the coupling of L-alanine and L-tryptophan using peptide bond formation techniques. Chemoenzymatic synthesis uses an enzyme and at least one protected amino acid as the substrate .

Industrial Production Methods: In industrial settings, microbial fermentation is a preferred method for producing L-tryptophan, which can then be coupled with L-alanine to form this compound. This method is favored due to its cost-effectiveness, high purity of products, and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions: L-Alanyl-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and halogenated compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Vergleich Mit ähnlichen Verbindungen

L-Alanyl-L-glutamine: Another dipeptide with high water solubility and bioavailability, used in clinical treatments and sports health care.

L-Alanyl-L-tyrosine: Known for its role in protein synthesis and as a precursor for neurotransmitters.

L-Alanyl-L-histidine: Studied for its antioxidant properties and potential therapeutic applications.

Uniqueness: L-Alanyl-L-tryptophan is unique due to its involvement in tryptophan metabolism and its potential therapeutic effects related to serotonin synthesis. Its specific combination of L-alanine and L-tryptophan residues provides distinct biochemical properties compared to other dipeptides .

Eigenschaften

CAS-Nummer |

16305-75-2 |

|---|---|

Molekularformel |

C14H17N3O3 |

Molekulargewicht |

275.30 g/mol |

IUPAC-Name |

2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20) |

InChI-Schlüssel |

WUGMRIBZSVSJNP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+] |

Kanonische SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Key on ui other cas no. |

16305-75-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate](/img/structure/B90075.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)